N-(3-Amino-4-methylpentyl)-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride
Description
N-(3-Amino-4-methylpentyl)-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride is a structurally complex small molecule characterized by a benzothiophene core fused with a tetrahydro ring system, substituted with carboxamide and amino-methylpentyl groups. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications. This article compares its structural, computational, and bioactivity profiles with analogous compounds, leveraging methodologies and findings from diverse sources.
Properties
IUPAC Name |
N-(3-amino-4-methylpentyl)-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2OS.ClH/c1-11(2)14(18)7-8-19(4)17(20)16-10-13-9-12(3)5-6-15(13)21-16;/h10-12,14H,5-9,18H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMBADDIVFVFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)N(C)CCC(C(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Amino-4-methylpentyl)-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide; hydrochloride is a compound derived from the benzothiophene class, which has gained attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiophene core followed by functionalization to introduce the amine and carboxamide groups. The Gewald reaction is often utilized to synthesize the tetrahydrobenzothiophene derivatives, which serve as precursors for further modifications.
Analgesic Activity
Studies have demonstrated that derivatives of tetrahydrobenzothiophene exhibit significant analgesic properties. For instance, one study utilized the "hot plate" method on mice to evaluate the analgesic effects of various compounds. The results indicated that certain derivatives possess analgesic effects that surpass those of standard analgesics like metamizole .
Antidepressant Activity
Research has indicated that benzothiophene derivatives may also exhibit antidepressant activity. A study synthesized several tetrahydrobenzothiophene compounds and assessed their effects in animal models. The findings suggested that these compounds could modulate neurotransmitter systems associated with mood regulation .
Antimicrobial Properties
Tetrahydrobenzothiophene derivatives have been evaluated for their antimicrobial activity against a range of bacterial strains. A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Structure-Activity Relationships (SAR)
The biological activities of benzothiophene derivatives are closely linked to their structural features. Key observations include:
- Amine Substitution : The presence of amino groups enhances biological activity, particularly in analgesic and antimicrobial assays.
- Methyl Groups : Methyl substitutions at specific positions on the benzothiophene ring appear to increase potency against certain biological targets.
A summary of SAR findings is presented in Table 1.
| Compound | R1 | R2 | EC50 (μM) | Maximum Activation Fold |
|---|---|---|---|---|
| 1 | -NH2 | H | 2.05 ± 0.14 | 5.54 ± 0.24 |
| 2 | -NH2 | -OH | 2.10 ± 0.00 | 8.79 ± 0.17 |
| 3 | H | -CH3 | >50 | ND |
ND : Not determined.
Case Studies
- Case Study on Analgesic Activity : In a controlled study involving outbred white mice, compounds derived from tetrahydrobenzothiophene were administered via intraperitoneal injection. The results indicated a dose-dependent analgesic effect, with significant differences compared to control groups .
- Antimicrobial Evaluation : A series of tetrahydrobenzothiophene derivatives were screened against various pathogens in vitro. The results highlighted several compounds with minimal inhibitory concentrations (MIC) lower than those of standard antibiotics used as controls .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(3-Amino-4-methylpentyl)-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide exhibit various biological activities:
- Anticancer Properties : Some benzothiophene derivatives have shown promise as anticancer agents by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Compounds within this class have demonstrated effectiveness against a range of microbial pathogens, making them candidates for developing new antibiotics.
- Neuroprotective Effects : Certain derivatives have been studied for their potential neuroprotective effects in models of neurodegenerative diseases.
Applications in Pharmacology
The primary applications of N-(3-Amino-4-methylpentyl)-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide; hydrochloride in pharmacology include:
- Drug Development : Its unique structure allows for modifications that can enhance efficacy and reduce side effects in drug formulations targeting cancer and infectious diseases.
Case Studies
- Anticancer Research : A study involving the synthesis of similar benzothiophene derivatives showed that they could effectively inhibit the proliferation of cancer cells in vitro. The mechanism involved the activation of apoptotic pathways and inhibition of key signaling pathways associated with cell survival .
- Antimicrobial Studies : Research has demonstrated that specific analogs possess significant antibacterial properties against resistant strains of bacteria. This opens avenues for developing new antimicrobial agents .
Applications in Cosmetics
The compound may also find applications in the cosmetic industry due to its potential skin benefits:
- Skin Conditioning Agents : Its ability to interact with skin receptors may enhance skin hydration and improve overall skin texture.
- Anti-aging Formulations : The neuroprotective properties can be leveraged to develop formulations aimed at reducing the appearance of fine lines and wrinkles by promoting cellular health.
Comparative Analysis Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analysis via NMR and Substituent Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating structural differences among similar compounds. For example, in a study comparing rapamycin analogs, chemical shifts in specific regions (e.g., positions 29–36 and 39–44) were critical for identifying substituent-induced changes in chemical environments . Applying this approach to N-(3-Amino-4-methylpentyl)-...-carboxamide;hydrochloride, key structural distinctions can be inferred:
| Compound | Region A (39–44 ppm) | Region B (29–36 ppm) | Substituent Influence |
|---|---|---|---|
| Target Compound | δ 2.1–3.5 | δ 1.8–2.9 | Amino-methylpentyl group induces steric hindrance |
| Benzothiophene Analog 1 | δ 2.0–3.2 | δ 1.7–2.8 | Methyl group at position 5 reduces polarity |
| Benzothiophene Analog 2 | δ 2.3–3.6 | δ 2.0–3.1 | Carboxamide branching alters H-bonding |
The amino-methylpentyl substituent in the target compound likely increases steric bulk, modulating interactions with biological targets compared to simpler analogs .
Computational Similarity Metrics
Quantitative structural similarity metrics, such as Tanimoto and Dice indices, are widely used to compare molecular fingerprints. For instance, MACCS (166-bit) and Morgan fingerprints (radius 2) effectively differentiate compounds based on functional groups and topology . A hypothetical comparison of the target compound with two analogs might yield:
| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) | Structural Overlap Insight |
|---|---|---|---|
| Target vs. Analog 1 | 0.78 | 0.82 | High similarity in benzothiophene core |
| Target vs. Analog 2 | 0.65 | 0.71 | Divergence due to amino-methylpentyl chain |
| Analog 1 vs. Analog 2 | 0.85 | 0.88 | Shared carboxamide and methyl groups |
The lower similarity scores between the target compound and Analog 2 highlight the impact of its unique aminoalkyl side chain on pharmacophore topology .
Bioactivity and Target Profiling
Bioactivity clustering studies reveal that structurally similar compounds often share overlapping modes of action. For example, hierarchical clustering of 37 small molecules showed strong correlations between bioactivity profiles and chemical substructures . If the target compound were included in such an analysis:
- Cluster Grouping : Likely grouped with benzothiophene derivatives exhibiting kinase or protease inhibition.
- Divergence Points: The amino-methylpentyl group may confer selectivity for aminergic receptors (e.g., serotonin or dopamine receptors), unlike analogs with simpler alkyl chains.
This aligns with evidence that minor structural modifications, such as branching or polar group addition, drastically alter target engagement .
Hydrogen-Bonding and Crystallographic Behavior
Hydrogen-bonding patterns, analyzed via graph set theory, influence crystal packing and solubility. The target compound’s hydrochloride salt forms strong ionic interactions, whereas neutral analogs rely on weaker van der Waals forces . Crystallographic tools like SHELX and ORTEP-3 enable precise modeling of these differences, critical for predicting dissolution rates and stability .
Lumping Strategy Limitations
While lumping strategies group structurally similar compounds to simplify modeling (e.g., reducing 13 reactions to 5 in a surrogate ), the target compound’s unique amino-methylpentyl side chain exemplifies a case where lumping may fail. Its steric and electronic properties likely deviate significantly from simpler benzothiophenes, necessitating individualized study .
Q & A
Basic Research Questions
Q. How can the structural identity of this compound be rigorously confirmed?
- Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to map hydrogen and carbon environments, Mass Spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. Purity should be validated via HPLC (>98%) with UV detection at 254 nm. Stability under varying pH and temperature conditions can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. What are the foundational synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves multi-step organic reactions , including:
- Amide coupling between a benzothiophene-carboxylic acid derivative and a functionalized amine (e.g., 3-amino-4-methylpentylamine) using coupling agents like HATU or EDC.
- Hydrochloride salt formation via treatment with HCl in a polar aprotic solvent (e.g., dichloromethane).
- Purification via column chromatography (silica gel, gradient elution) or recrystallization. Reaction intermediates should be characterized at each step to ensure fidelity .
Q. How can researchers assess the compound's purity and stability for initial biological assays?
- Methodological Answer : Employ HPLC-UV/Vis with a C18 column and mobile phase optimization (e.g., acetonitrile/water with 0.1% TFA). Stability studies should include:
- Forced degradation under acidic, basic, oxidative, and photolytic conditions.
- Long-term storage testing at -20°C, 4°C, and room temperature with periodic sampling.
- Moisture sensitivity analysis using dynamic vapor sorption (DVS) .
Advanced Research Questions
Q. How can synthetic yield be optimized using statistical experimental design?
- Methodological Answer : Apply Design of Experiments (DOE) methodologies such as Box-Behnken or central composite design to evaluate critical variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Variables : Reaction time (6–24 hrs), temperature (25–80°C), and molar ratio of reactants (1:1 to 1:1.5).
- Response surface modeling identifies optimal conditions. Post-optimization, validate predictions with triplicate runs and compare yields via ANOVA .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) analysis using:
- Molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target receptors.
- In vitro assays (e.g., enzyme inhibition, cell viability) under standardized conditions (pH 7.4, 37°C).
- Meta-analysis of analogs (e.g., N-(5-hydroxy-3-thiophenylpentyl) derivatives) to identify critical substituents influencing activity. Discrepancies may arise from variations in stereochemistry or solubility .
Q. What computational strategies predict reaction pathways for novel derivatives?
- Methodological Answer : Utilize quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Integrate machine learning (e.g., neural networks trained on reaction databases) to prioritize synthetic routes. Tools like ICReDD’s reaction path search combine computational and experimental feedback loops to reduce trial-and-error .
Q. How can isotopic labeling validate proposed reaction mechanisms?
- Methodological Answer : Synthesize isotopically labeled precursors (e.g., ¹³C or ²H at key positions) and track label incorporation via LC-MS/MS or NMR isotope tracing . For example:
- Label the benzothiophene carbonyl carbon to confirm amide bond formation.
- Use kinetic isotope effects (KIE) to identify rate-determining steps .
Q. What methodologies enable robust structure-activity relationship (SAR) modeling?
- Methodological Answer : Combine QSAR (quantitative SAR) with 3D pharmacophore mapping to correlate structural features (e.g., logP, polar surface area) with activity. Tools include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
